3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, methoxy groups, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and an acid catalyst.
Attachment of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
- N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide
Uniqueness
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-5-6-8-12(11)14(21-3)9-17-15(20)13-10-19(2)18-16(13)22-4/h5-8,10,14H,9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNFCPDLXXYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CN(N=C2OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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